SHP2 Enzyme Inhibition Potency: NSC 24198 Outperforms the Clinical Standard Suramin and NSC 13030
In a head-to-head recombinant SHP2 enzymatic assay, compound NSC 24198 demonstrated an IC50 of 1.9 μM against SHP2, which is 2.4-fold more potent than the clinical PTP inhibitor suramin (IC50 = 4.5 μM) and 1.7-fold more potent than the acridine-based hit NSC 13030 (IC50 = 3.2 μM) identified in the same screening campaign [1]. At a screening concentration of 100 μM, 24198 achieved 99% inhibition of SHP2 enzymatic activity, compared to 79% for suramin, 98% for 13030, and 100% for 57774 [1]. The compound is less potent than the phenoxazine-based NSC 57774 (IC50 = 0.8 μM), positioning 24198 as an intermediate-potency probe in this chemical series [1].
| Evidence Dimension | SHP2 phosphatase enzymatic IC50 |
|---|---|
| Target Compound Data | IC50 = 1.9 μM (NSC 24198) |
| Comparator Or Baseline | Suramin IC50 = 4.5 μM; NSC 13030 IC50 = 3.2 μM; NSC 57774 IC50 = 0.8 μM; NSC 137420 IC50 = 33 μM |
| Quantified Difference | 2.4-fold more potent than suramin; 1.7-fold more potent than NSC 13030; 4.2-fold less potent than NSC 57774; 17.4-fold more potent than NSC 137420 |
| Conditions | Recombinant SHP2 phosphatase enzymatic assay; compounds tested at 100 μM for initial inhibition screen; IC50 determined by dose-response from 0.01–100 μM; suramin as positive control |
Why This Matters
For procurement, this positions 24198 as a validated mid-potency SHP2 inhibitor with sufficient target engagement to modulate SHP2-dependent signaling in cellular assays, while offering a potency window distinct from both weaker (137420) and stronger (57774) hits for dose-response experimental designs.
- [1] Ghemrawi R, Khair M, Hasan S, Aldulaymi R, AlNeyadi SS, Atatreh N, Ghattas MA. The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. Int J Mol Sci. 2022; 23(8):4468. Table 3 and Section 2.3 (lines 175–200). View Source
